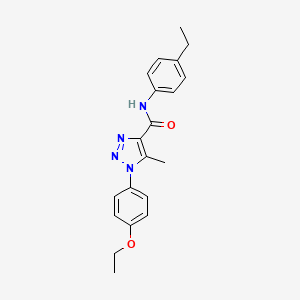

1-(3-fluoro-phenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Descripción general

Descripción

1-(3-fluoro-phenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the pyrazole family. It is commonly used in scientific research for its unique properties and potential applications.

Aplicaciones Científicas De Investigación

Synthesis and Crystal Structures

1-(3-Fluoro-phenyl)-3-methyl-1H-pyrazole-4-carbaldehyde has been utilized in the synthesis of various pyrazole compounds. These compounds are prepared by reacting chalcones with hydrazine hydrate in the presence of aliphatic acids. The resulting structures, characterized by X-ray single crystal structure determination, show specific dihedral angles between the pyrazole and the fluoro-substituted rings, indicating their structural uniqueness (Loh et al., 2013).

Antimicrobial Activity

This chemical has also been a precursor in the synthesis of compounds with notable antimicrobial properties. For instance, certain derivatives synthesized from this compound demonstrated excellent to good antibacterial activity, highlighting its potential in developing new antimicrobial agents (Mistry, Desai, & Desai, 2016).

Schiff Bases with Biological Activity

Schiff bases of chitosan, derived from heteroaryl pyrazole derivatives including this compound, have been synthesized and evaluated for their biological activities. These compounds, characterized through various analytical techniques, displayed distinct antimicrobial activities against various bacteria and fungi, and showed no cytotoxic activity (Hamed et al., 2020).

Synthesis of Novel Derivatives

Research has also focused on the synthesis of novel derivatives from this compound for various applications. For example, the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a versatile intermediate, was achieved and its structure was determined through X-ray diffraction methods (Xu & Shi, 2011).

Reductive Amination and Pharmaceutical Applications

The compound has been used in reductive amination processes to produce biologically active molecules. For example, its reaction with 3-chloro-4-flouroaniline using NaBH4/I2 as a reducing agent produced secondary amines significant in pharmaceutical ingredient synthesis (Bawa, Ahmad, & Kumar, 2009).

Antioxidant and Anti-inflammatory Activity

Additionally, derivatives of this compound have shown promise in antioxidant and anti-inflammatory activities. Synthesized compounds were evaluated and displayed significant biological activities, indicating their potential therapeutic applications (Sudha, Subbaiah, & Mahalakshmi, 2021).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to interact with various enzymes and receptors . For instance, pyrazole derivatives have been used in the synthesis of flupyrimin, a potent insecticide .

Mode of Action

It’s worth noting that similar compounds, such as 3-fluoroamphetamine, act as a monoamine releaser with selectivity for dopamine and norepinephrine release over serotonin .

Biochemical Pathways

A compound with a similar structure, a dual inhibitor of pde1b and pde10a, has been reported to have antipsychotic-like effects in a rat model of schizophrenia .

Pharmacokinetics

Similar compounds like 3-fluoroamphetamine have been reported to have a half-life of 90 minutes and a duration of action of 2-3 hours .

Result of Action

A compound with a similar structure, 2-(ethylamino)-1-(3-fluorophenyl)butan-1-one, has been reported to reduce blood pressure in spontaneously hypertensive rats .

Action Environment

It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Propiedades

IUPAC Name |

1-(3-fluorophenyl)-3-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c1-8-9(7-15)6-14(13-8)11-4-2-3-10(12)5-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZPBWLTLICSHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2486320.png)

![(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2486327.png)

![2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2486332.png)

![2-[3-(5-Chlorothiophen-2-yl)-6-oxopyridazin-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2486334.png)

![N-(2,4-Dimethoxyphenyl)-4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2486336.png)